6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and trifluoromethoxy groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form an intermediate, which is then subjected to cyclization with methyl iodide and subsequent reaction with 4-(trifluoromethoxy)aniline. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance the reaction efficiency and yield. The purification steps typically involve recrystallization and chromatographic techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-mycobacterial agent, showing significant activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against various pathogens .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds are bioisosteric with imidazo[2,1-b][1,3]thiazole and exhibit diverse pharmacological properties.
Uniqueness
The uniqueness of 6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substituents, which enhance its chemical stability and biological activity. The presence of both methoxy and trifluoromethoxy groups contributes to its distinctive properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16F3N3O3S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H16F3N3O3S/c1-12-18(19(28)25-14-5-9-16(10-6-14)30-21(22,23)24)31-20-26-17(11-27(12)20)13-3-7-15(29-2)8-4-13/h3-11H,1-2H3,(H,25,28) |
InChI Key |
DTRITCKTXDAJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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